molecular formula C17H19ClN4O3S B2925702 Methyl (4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946283-66-5

Methyl (4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No. B2925702
CAS RN: 946283-66-5
M. Wt: 394.87
InChI Key: HUWOUHYSYSUTLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that includes a piperazine ring and a thiazole ring, both of which are common in medicinal chemistry . Piperazine rings are often found in drugs due to their ability to improve solubility and bioavailability .


Synthesis Analysis

In a study, a series of compounds with similar structures was synthesized. The process involved the use of physicochemical and spectral characteristics to confirm the chemical structures of the synthesized compounds .


Molecular Structure Analysis

The molecular structure of these types of compounds is typically confirmed using spectroscopic techniques such as IR, 1H-NMR, and Mass spectroscopy .


Chemical Reactions Analysis

The synthesis of similar compounds often involves several steps, including esterification, hydrazination, salt formation, and cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are typically confirmed by physicochemical and spectral characteristics .

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Antimicrobial Activity : Compounds containing thiazole and piperazine units, like the 2,4-disubstituted thiazoles and selenazoles, have been evaluated for their antimicrobial properties, including potential antitumor and antifilarial activities. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, in particular, showed significant activity against leukemia cells and demonstrated in vivo antifilarial efficacy (Kumar et al., 1993).

  • Antifungal Efficiency : Novel 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles containing piperazine nuclei have been synthesized and tested for their antibacterial activity. Some compounds exhibited moderate activity towards Bacillus Subtilis and Escherichia Coli, highlighting the potential of structurally related compounds in antifungal applications (Deshmukh et al., 2017).

Anticancer Applications

  • Anticancer Properties : Derivatives incorporating thiazole and piperazine have been investigated for their antitumor effects. For instance, thioxothiazolidin-4-one derivatives have shown potential in inhibiting tumor growth and tumor-induced angiogenesis in mouse models, suggesting the relevance of similar compounds in cancer therapy (Chandrappa et al., 2010).

Antihelminthic Activity

  • Antiparasitic Effects : Piperazine derivatives of benzimidazolylthioacetic acids have demonstrated high activity against Trichinella spiralis, surpassing albendazole in efficacy. This indicates the potential of thiazole and piperazine-based compounds for developing new antihelminthic drugs (Mavrova et al., 2006).

Future Directions

The compounds with similar structures have shown significant antimicrobial activity and anticancer potency, suggesting they could be used as a lead for rational drug designing for the anticancer molecules .

properties

IUPAC Name

methyl N-[4-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O3S/c1-25-17(24)20-16-19-12(11-26-16)10-15(23)22-8-6-21(7-9-22)14-5-3-2-4-13(14)18/h2-5,11H,6-10H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWOUHYSYSUTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.